molecular formula C11H22O3 B14369826 Dec-9-en-1-ol;formic acid CAS No. 90176-50-4

Dec-9-en-1-ol;formic acid

Cat. No.: B14369826
CAS No.: 90176-50-4
M. Wt: 202.29 g/mol
InChI Key: DLWZEGLNDHEQCJ-UHFFFAOYSA-N
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Description

Dec-9-en-1-ol;formic acid is a compound that combines the properties of both dec-9-en-1-ol and formic acid Dec-9-en-1-ol is an unsaturated alcohol with a ten-carbon chain and a double bond at the ninth position, while formic acid is the simplest carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dec-9-en-1-ol;formic acid typically involves the esterification of dec-9-en-1-ol with formic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dec-9-en-1-ol;formic acid can undergo various chemical reactions, including:

    Oxidation: The alcohol group in dec-9-en-1-ol can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The double bond in dec-9-en-1-ol can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group in dec-9-en-1-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include dec-9-enal (aldehyde) and dec-9-enoic acid (carboxylic acid).

    Reduction: The major product is decanol (saturated alcohol).

    Substitution: The major products depend on the nucleophile used, such as dec-9-en-1-chloride (with Cl-) or dec-9-en-1-bromide (with Br-).

Scientific Research Applications

Dec-9-en-1-ol;formic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying the metabolism of unsaturated alcohols.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Dec-9-en-1-ol;formic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of reactive intermediates that can interact with cellular components. The double bond in dec-9-en-1-ol can also participate in addition reactions, which can modify the structure and function of biomolecules.

Comparison with Similar Compounds

Dec-9-en-1-ol;formic acid can be compared with other similar compounds, such as:

    Dec-9-en-1-ol: This compound lacks the formic acid moiety and has different chemical properties and reactivity.

    Formic acid: This compound lacks the dec-9-en-1-ol moiety and has different applications and biological effects.

    Dec-9-enal: This compound is an aldehyde derived from the oxidation of dec-9-en-1-ol and has different reactivity and applications.

Properties

CAS No.

90176-50-4

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

dec-9-en-1-ol;formic acid

InChI

InChI=1S/C10H20O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11;2-1-3/h2,11H,1,3-10H2;1H,(H,2,3)

InChI Key

DLWZEGLNDHEQCJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCO.C(=O)O

Origin of Product

United States

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